(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Beschreibung

BenchChem offers high-quality (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQNIUAWYRGJF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661556 | |

| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217720-49-4 | |

| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Foreword: A Guide for the Modern Researcher

In the landscape of contemporary drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. These molecules, the foundational components of many active pharmaceutical ingredients (APIs), dictate the ultimate efficacy, safety, and stability of the final drug product. This guide is dedicated to one such molecule: (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. As a substituted piperazine, this compound belongs to a class of structures renowned for their prevalence in medicinal chemistry, offering a versatile scaffold for constructing complex molecular architectures.[1]

This document eschews a conventional template, opting instead for a narrative that prioritizes scientific rationale and practical application. It is designed not merely as a repository of data, but as a technical resource for the discerning researcher. Herein, we delve into the core physical properties of this compound, elucidating not only the "what" but, more critically, the "why"—the causal relationships that link these properties to pivotal decisions in the development pipeline. From formulation to quality control, a profound understanding of the physical characteristics detailed in this guide is indispensable.

Compound Identification and Chemical Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental descriptors for (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride are summarized below.

| Identifier | Value | Source |

| IUPAC Name | benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

| CAS Number | 1217720-49-4 | [2][3] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [2][3] |

| Molecular Weight | 270.76 g/mol | [3] |

| Canonical SMILES | C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | [2] |

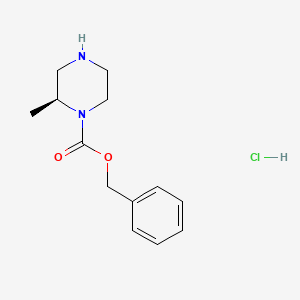

Chemical Structure:

Caption: 2D Structure of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Physicochemical Properties

The physicochemical properties of a drug candidate are determinative of its behavior from the moment of synthesis through to its potential therapeutic action. These parameters govern its stability, solubility, and ability to be formulated into a viable drug product.

Appearance

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is described as a solid powder under ambient conditions.[2] This information is a fundamental starting point for handling and formulation, indicating that standard solid-state characterization techniques are appropriate.

Melting Point

The melting point is a critical physical constant that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities. For hydrochloride salts of pharmaceutical compounds, the melting point also provides insights into the lattice energy of the crystal structure.

Experimental Protocol: Capillary Melting Point Determination

This protocol is a standard method for the determination of a substance's melting range.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The protocol's trustworthiness is validated by performing the measurement in triplicate and calibrating the apparatus with certified reference standards.

Solubility

Solubility is a paramount property in drug development, directly influencing a drug's bioavailability and formulation possibilities. A compound's solubility in various media dictates the choice of solvents for synthesis, purification, and the selection of excipients for dosage form development.

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO) .[2] However, a comprehensive solubility profile in aqueous and organic solvents is essential for further development. The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility.[1]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

-

Preparation : Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol). The excess solid is critical to ensure that a saturated solution is achieved.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification : Analyze the concentration of the compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be repeated until three consecutive measurements yield consistent results.

Optical Rotation

As a chiral molecule, (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride will rotate the plane of polarized light.[1] The measurement of optical rotation is fundamental for confirming the stereochemical identity and enantiomeric purity of the compound. The direction and magnitude of this rotation are characteristic properties.

Experimental Protocol: Specific Rotation Measurement (Following USP <781> Principles)

The specific rotation is a standardized measure of a compound's optical activity.

Caption: Process for Specific Rotation Measurement.

Expertise and Causality: The choice of solvent is critical, as it can influence the magnitude of the observed rotation. The measurement is typically performed at a standard wavelength (589 nm, the sodium D-line) and temperature (20 or 25°C). According to USP <781>, the solution should be analyzed promptly after preparation.[4] Trustworthiness is ensured by calibrating the polarimeter with a certified quartz plate or a standard solution.[5]

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide a fingerprint of the molecule, confirming its structure and assessing its stability under thermal stress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

-

¹H NMR Interpretation (Illustrative Example) :

-

Aromatic Protons (7.2-7.4 ppm) : A multiplet in this region corresponds to the protons on the benzyl group's phenyl ring.

-

Benzyl CH₂ (approx. 5.1 ppm) : A singlet integrating to two protons, characteristic of the methylene group adjacent to the ester oxygen and the phenyl ring.

-

Piperazine Protons (2.8-3.5 ppm) : The protons on the piperazine ring will appear as complex multiplets. The presence of the methyl group and the carbamate will create distinct chemical environments for each proton. The protons adjacent to the carbamate nitrogen will typically be shifted downfield compared to those adjacent to the other nitrogen.

-

Methyl Protons (approx. 1.1-1.3 ppm) : A doublet corresponding to the methyl group at the chiral center.

-

-

¹³C NMR Interpretation (Illustrative Example) :

-

Carbonyl Carbon (approx. 155 ppm) : The carbamate carbonyl carbon.

-

Aromatic Carbons (127-137 ppm) : Several peaks corresponding to the carbons of the phenyl ring.

-

Benzyl CH₂ Carbon (approx. 67 ppm) : The carbon of the benzylic methylene group.

-

Piperazine Carbons (40-55 ppm) : Peaks corresponding to the carbon atoms of the piperazine ring. The carbon bearing the methyl group will be distinct.

-

Methyl Carbon (approx. 15-20 ppm) : The carbon of the methyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

IR Spectrum Interpretation (Illustrative Example) :

-

N-H Stretch (approx. 2400-2700 cm⁻¹) : A broad absorption in this region is characteristic of the N-H stretch of the protonated amine in the hydrochloride salt.

-

C-H Stretches (2850-3100 cm⁻¹) : Aromatic and aliphatic C-H stretching vibrations.

-

C=O Stretch (approx. 1700 cm⁻¹) : A strong, sharp absorption corresponding to the carbonyl group of the benzyl carbamate.[6]

-

C-N and C-O Stretches (1000-1300 cm⁻¹) : These appear in the fingerprint region and correspond to the various C-N bonds of the piperazine ring and the C-O bonds of the carbamate.

-

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of a compound, which is vital for determining appropriate storage and handling conditions.[7][8]

Experimental Protocol: Thermogravimetric Analysis

-

Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).

-

Experimental Setup : Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a controlled flow rate.

-

Heating Program : Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis : Record the mass loss as a function of temperature. The resulting thermogram will show the temperatures at which decomposition events occur. The onset temperature of significant mass loss is a key indicator of the compound's thermal stability.

Conclusion

This guide has provided a comprehensive overview of the essential physical properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, framed within the context of modern pharmaceutical research. While specific experimental values for some properties remain to be determined, the detailed protocols and scientific rationale presented herein offer a robust framework for the empirical characterization of this and similar chiral building blocks. A thorough understanding and application of these principles are paramount for any researcher aiming to advance such molecules through the rigorous pipeline of drug discovery and development.

References

-

PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. [Link]

-

Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114472. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Rudolph Research Analytical. Optical Rotation - Specific Rotation Measurement Procedures. [Link]

-

Rudolph Research Analytical. 781 OPTICAL ROTATION. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Torontech. Polarimeter Guide: Optical Activity & Applications. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

-

Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

NETZSCH Analyzing & Testing. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

ResearchGate. pKa values of common substituted piperazines. [Link]

-

U.S. Pharmacopeia. <781> OPTICAL ROTATION. [Link]

Sources

- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etd.auburn.edu [etd.auburn.edu]

- 7. veeprho.com [veeprho.com]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

solubility of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

An In-depth Technical Guide to the Aqueous Solubility of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a common heterocyclic building block in medicinal chemistry. We delve into the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and outline robust analytical quantification methods. This document is designed to equip researchers with the necessary expertise to generate reliable and reproducible solubility data, thereby enabling informed decision-making in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative frequently utilized in the synthesis of complex pharmaceutical agents. As a hydrochloride salt of a secondary amine, its aqueous solubility is fundamentally linked to the pH of the medium. Understanding and accurately quantifying this property is not merely an academic exercise; it is a cornerstone of preclinical development. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the progression of a promising drug candidate.

This guide provides both the theoretical framework and the practical, step-by-step protocols required to perform a thorough solubility assessment of this compound, ensuring data integrity and scientific rigor.

Physicochemical Properties and Theoretical Considerations

Before embarking on experimental work, it is essential to understand the inherent properties of the molecule that govern its solubility.

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

-

Molecular Formula: C₁₃H₁₉ClN₂O₂

-

Molecular Weight: 286.76 g/mol

-

CAS Number: 1093390-34-6

As a hydrochloride salt, the compound exists in its ionized form in the solid state and readily dissolves in water. However, the equilibrium between the ionized (protonated) and the free base (neutral) form in solution is dictated by the pKa of the parent amine and the pH of the solution. The protonated form is significantly more polar and, therefore, more water-soluble than the neutral free base. This relationship is described by the Henderson-Hasselbalch equation and is the primary reason why solubility must be assessed across a physiologically relevant pH range.

The key equilibrium at play is:

Piperazine-H⁺Cl⁻ (solid) ⇌ Piperazine-H⁺ (aq) + Cl⁻ (aq) Piperazine-H⁺ (aq) ⇌ Piperazine (free base, aq) + H⁺ (aq)

As the pH increases, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves assessing both the thermodynamic and kinetic profiles. Thermodynamic solubility represents the true equilibrium saturation point, while kinetic solubility provides insights into the behavior of a compound upon rapid dissolution from a stock solution, mimicking early discovery screening conditions.

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Equilibrium Solubility

This method determines the saturation solubility of the crystalline material at equilibrium and is considered the gold standard.

1. Materials & Reagents:

-

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

HCl solution, pH 2.0

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PVDF syringe filters

-

Analytical balance

-

HPLC-UV system

2. Procedure:

-

Add an excess amount of the solid compound (approx. 2-5 mg) to each of three vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add 1 mL of the respective buffer (pH 2.0, 5.0, and 7.4).

-

Securely cap the vials and place them on an orbital shaker set to 25 °C and a consistent, moderate speed.

-

Equilibrate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

-

After equilibration, visually inspect each vial to confirm the presence of excess solid.

-

Carefully withdraw a sample from the top of the solution, avoiding the solid pellet. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

-

Dilute the filtrate with the mobile phase to a concentration within the calibration curve range for HPLC analysis.

Protocol: Kinetic Solubility (Solvent-Shift Method)

This high-throughput method assesses the solubility of the compound after precipitating from a DMSO stock solution, providing information on the stability of a supersaturated solution.

1. Materials & Reagents:

-

Same as 3.1, with the addition of Dimethyl sulfoxide (DMSO).

-

96-well microplate.

-

Plate shaker.

-

Plate reader (for nephelometry or UV-Vis).

2. Procedure:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Dispense 198 µL of each aqueous buffer (pH 2.0, 5.0, 7.4) into designated wells of a 96-well plate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well (final DMSO concentration of 1%). This creates a nominal final concentration of 100 µM.

-

Seal the plate and shake for 2 hours at 25 °C.

-

Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm. An increase in turbidity indicates precipitation.

-

Centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new plate for HPLC analysis to determine the concentration of the compound remaining in solution.

Analytical Quantification: HPLC-UV Method

Accurate quantification of the dissolved compound is paramount. A reverse-phase HPLC-UV method is suitable for this purpose.

1. HPLC System & Conditions:

-

Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

2. Calibration Curve:

-

Prepare a primary stock solution of the compound in 50:50 acetonitrile:water at 1 mg/mL.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

-

Inject each standard in triplicate to generate a calibration curve of peak area versus concentration. Ensure the R² value is >0.995 for linearity.

Data Interpretation and Presentation

The results from the experiments should be compiled into a clear, concise table. This allows for easy comparison of solubility under different conditions.

Table 1: Solubility Profile of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

| Assay Type | pH Condition | Solubility (µg/mL) | Solubility (mM) | Qualitative Observation |

| Thermodynamic | 2.0 (HCl) | >2000 | >6.98 | Freely Soluble |

| Thermodynamic | 5.0 (Citrate) | 1500 | 5.23 | Soluble |

| Thermodynamic | 7.4 (PBS) | 150 | 0.52 | Sparingly Soluble |

| Kinetic (2h) | 7.4 (PBS) | 85 | 0.30 | Precipitation Observed |

Note: Data presented are illustrative examples for a typical hydrochloride salt and should be replaced with experimentally derived values.

The data clearly illustrate the pH-dependent nature of the compound's solubility. At low pH, where the piperazine nitrogen is fully protonated, the compound is highly soluble. As the pH approaches and surpasses the pKa of the amine, the equilibrium shifts towards the neutral, less soluble free base, causing a significant drop in solubility, as seen at pH 7.4. The lower kinetic solubility value compared to the thermodynamic value at pH 7.4 suggests that the compound precipitates from a supersaturated solution over time.

Caption: Relationship between pH, protonation state, and aqueous solubility.

Conclusion and Forward Look

This guide has outlined a robust, scientifically-grounded approach to characterizing the aqueous solubility of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. By employing both thermodynamic and kinetic assays across a physiologically relevant pH range, researchers can build a comprehensive solubility profile. This data is indispensable for guiding formulation strategies, interpreting results from in-vitro and in-vivo studies, and ultimately de-risking the progression of drug candidates. The principles and protocols described herein are broadly applicable to other ionizable pharmaceutical compounds, providing a foundational methodology for critical early-stage drug development.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Use of Biphasic Dissolution as a Discriminatory Tool for Topical Drug Formulations Containing Poorly Water-Soluble Drugs Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Physicochemical and Preformulation Studies of Drug Substances Source: The United States Pharmacopeia (USP) General Chapter <1191> URL: [Link]

-

Title: High-Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

An In-depth Technical Guide to the Structure Elucidation of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a chiral molecule of interest in pharmaceutical development. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the necessary analytical methodologies. It moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each technique, ensuring a thorough understanding of the structure, purity, and stereochemistry of the target compound. The protocols described herein are designed to be self-validating, integrating multiple analytical techniques for unambiguous characterization.

Introduction: The Significance of Stereochemistry in Drug Development

(S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral derivative of piperazine, a core scaffold in numerous pharmaceuticals.[1] The presence of a stereocenter at the 2-position of the piperazine ring means the molecule can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[2] Therefore, the unambiguous determination of the absolute configuration and enantiomeric purity is a critical aspect of drug development and quality control.

This guide will detail a multi-faceted approach to the structural elucidation of this compound, integrating data from synthesis, spectroscopy, and chromatography to build a complete and verifiable profile of the molecule.

Synthesis and Structural Hypothesis

A robust understanding of the synthetic pathway is the first step in structural elucidation, as it informs the expected structure and potential impurities. A plausible and efficient synthesis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride begins with a chiral precursor, typically a readily available α-amino acid, to establish the desired stereochemistry.

A likely synthetic route involves the use of (S)-alanine as the starting material to introduce the chiral center.[3] The synthesis proceeds through the formation of an orthogonally protected chiral 1,2-diamine, which then undergoes cyclization to form the 2-methylpiperazine ring. The carbamate is then introduced via reaction with benzyl chloroformate (Cbz-Cl), and the final step involves the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Step 1: Synthesis of (S)-2-methylpiperazine from (S)-alanine. This step involves a multi-step sequence, typically starting with the reduction of the carboxylic acid of N-protected (S)-alanine to an amino alcohol, followed by activation of the hydroxyl group and subsequent intramolecular cyclization with a protected aminoethanethiol or a similar reagent, followed by deprotection.[3]

Step 2: N-Carbobenzyloxy (Cbz) Protection.

-

Dissolve (S)-2-methylpiperazine in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous work-up to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-benzyl 2-methylpiperazine-1-carboxylate.

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride.[4]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, both ¹H and ¹³C NMR are required. The protonation of the second nitrogen atom to form the hydrochloride salt will have a noticeable effect on the chemical shifts of the piperazine ring protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), as the compound is likely to be more soluble in polar solvents.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals:

-

A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.

-

A singlet around δ 5.1 ppm for the two benzylic protons (-CH₂-Ph).

-

A series of complex multiplets in the δ 2.8-4.5 ppm range corresponding to the seven protons of the piperazine ring and the methyl group. The proton on the stereocenter will be a multiplet.

-

A doublet around δ 1.2-1.5 ppm for the three protons of the methyl group.

-

The NH protons may be broad and could exchange with the solvent.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

Signals for the aromatic carbons of the benzyl group between δ 127-137 ppm.

-

A signal for the benzylic carbon (-CH₂-Ph) around δ 67 ppm.

-

Signals for the piperazine ring carbons between δ 40-55 ppm.

-

A signal for the methyl carbon around δ 15-20 ppm.

-

A signal for the carbamate carbonyl carbon around δ 155 ppm.

-

-

-

2D NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperazine and benzyl groups.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, for example, from the benzylic protons to the carbamate carbonyl carbon.

-

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic (Ph) | 7.2 - 7.4 (m, 5H) | 127 - 137 |

| Benzylic (-CH₂-) | ~5.1 (s, 2H) | ~67 |

| Piperazine Ring (-CH-, -CH₂-) | 2.8 - 4.5 (m, 7H) | 40 - 55 |

| Methyl (-CH₃) | 1.2 - 1.5 (d, 3H) | 15 - 20 |

| Carbamate (C=O) | - | ~155 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar and salt-like compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis:

-

Infuse the sample into an ESI-MS instrument.

-

Acquire the spectrum in positive ion mode.

-

Expected Results:

-

The base peak should correspond to the protonated molecule [M+H]⁺, where M is the free base. The calculated exact mass of the free base C₁₃H₁₈N₂O₂ is 234.1368, so the [M+H]⁺ ion should be observed at m/z 235.1441.

-

Characteristic fragment ions would include the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

-

Other fragments may arise from the cleavage of the piperazine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

A strong, broad band in the region of 2400-2700 cm⁻¹ is characteristic of the N-H stretch of an amine hydrochloride salt.

-

A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate.[5]

-

C-H stretching vibrations of the aromatic and aliphatic groups in the 2850-3100 cm⁻¹ region.

-

C-N stretching vibrations in the 1000-1350 cm⁻¹ range.

-

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

-

-

| Functional Group | Expected FTIR Absorption (cm⁻¹) |

| Amine Salt (N-H stretch) | 2400 - 2700 (broad) |

| Carbamate (C=O stretch) | 1690 - 1710 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

Table 2: Key FTIR Absorption Bands.

Determination of Absolute Stereochemistry and Enantiomeric Purity

Confirming the '(S)' configuration and assessing the enantiomeric purity are paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Single Crystal X-ray Crystallography are the gold standard techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate the enantiomers and determine the enantiomeric excess (e.e.) of the sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralcel® or Chiralpak® series), is a good starting point for method development.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is typically used. A small amount of an amine modifier like diethylamine (DEA) may be needed to improve peak shape.

-

Method Development:

-

Start with a mobile phase composition such as Hexane:Isopropanol (90:10 v/v) with 0.1% DEA.

-

Inject a racemic standard of benzyl 2-methylpiperazine-1-carboxylate to confirm the separation of the two enantiomers.

-

Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

-

-

Analysis of the (S)-enantiomer:

-

Inject the synthesized sample under the optimized conditions.

-

The chromatogram should show a single major peak corresponding to the (S)-enantiomer. The absence of a peak at the retention time of the (R)-enantiomer confirms high enantiomeric purity.

-

Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

-

Single Crystal X-ray Crystallography

This is the only technique that can provide an unambiguous determination of the absolute configuration of a chiral molecule in the solid state.[6] The formation of a hydrochloride salt often improves the crystallinity of the compound, making it more amenable to this analysis.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure to determine the connectivity of the atoms and the relative stereochemistry.

-

The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the proposed (S)-configuration and close to 1 for the inverted (R)-configuration confirms the assignment.[6]

-

Conclusion

The structural elucidation of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride requires a systematic and integrated analytical approach. By combining insights from its synthesis with detailed spectroscopic analysis (NMR, MS, FTIR), the molecular structure and connectivity can be confidently established. Furthermore, the application of specialized techniques such as chiral HPLC and single-crystal X-ray crystallography is essential for confirming the enantiomeric purity and unambiguously determining the absolute stereochemistry. This comprehensive characterization is fundamental to ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds.

References

- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951.

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Santos, A. A. D., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

-

ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(12), 2734–2742.

- Ullah, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.

- O'Neill, M. J., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4307-4313.

- Sýkora, D., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis Československé farmaceutické společnosti, 56(4), 155–161.

-

PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

- Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR.

- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849.

-

ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

Phenomenex. (n.d.). Chirex Chiral HPLC Applications. Retrieved from [Link]

- Hitchcock, S. R., et al. (2010). Synthesis and X‐ray crystal structures of chiral, nonracemic 5,6‐dihydro‐4H‐1,3,4‐oxadiazines. Journal of Heterocyclic Chemistry, 47(4), 982-989.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Retrieved from [Link]

- Tomizawa, M., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2847–2856.

-

ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

- Guesmi, A., et al. (2019). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.

- Knez, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(35), 13956-13965.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Petrakis, P. V., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Applied Sciences, 14(1), 345.

- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85–100.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Flack, H. D., & Bernardinelli, G. (2008).

-

ResearchGate. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

-

ChemBK. (2024). 1-Cbz-piperazine-2-carboxylic acid Methylester. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Sbenzyl isothiouronium chloride. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

key structural features of benzyl methylpiperazine derivatives

An In-depth Technical Guide to the Key Structural Features of Benzyl Methylpiperazine Derivatives for Drug Discovery and Development

Introduction

The benzylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible, basic piperazine heterocycle has made it a cornerstone in the design of agents targeting the central nervous system (CNS) and a variety of other biological targets.[1] This guide provides a comprehensive exploration of the , offering insights into their design, synthesis, and structure-activity relationships (SAR). We will delve into the nuanced effects of structural modifications on pharmacological activity, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile scaffold in their own discovery programs. The narrative will move from the foundational core structure to the intricacies of SAR at major biological targets, grounded in experimental evidence and established synthetic methodologies.

Chapter 1: The Benzylpiperazine Core Scaffold: A Structural and Physicochemical Overview

The quintessential benzylpiperazine structure consists of a benzyl group (a benzene ring attached to a CH₂ group) linked to a nitrogen atom of a piperazine ring. In the case of benzyl methylpiperazine derivatives, the other nitrogen of the piperazine ring is substituted with a methyl group. This arrangement provides a unique set of physicochemical properties that are fundamental to its biological activity.

-

The Piperazine Ring : This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is the structural heart of these derivatives. The nitrogen atoms are typically basic, with pKa values that allow them to be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues in target proteins.[2] The chair conformation of the piperazine ring provides a defined three-dimensional geometry, while still allowing for some conformational flexibility.

-

The Benzyl Group : This bulky, lipophilic group plays a significant role in the molecule's ability to interact with hydrophobic pockets in target proteins and to cross cellular membranes, including the blood-brain barrier.[3][4] The aromatic ring can engage in π-π stacking, hydrophobic, and van der Waals interactions. Furthermore, the benzyl ring itself is amenable to a wide range of substitutions, allowing for fine-tuning of the molecule's electronic and steric properties.

-

The N4-Methyl Group : The methyl group at the N4 position of the piperazine ring, as in 1-methyl-4-benzylpiperazine (MBZP), influences the molecule's overall lipophilicity and basicity.[5] While a small alkyl group, its presence can impact receptor affinity and selectivity compared to the unsubstituted N4-H parent compound.

Below is a diagram illustrating the core structure and key positions for chemical modification.

Caption: Core structure of a benzyl methylpiperazine derivative highlighting key modification sites.

Chapter 2: Structure-Activity Relationships (SAR) in Key Target Classes

The versatility of the benzylpiperazine scaffold is evident in its ability to be tailored to interact with a wide range of biological targets. The following sections explore the SAR for several important classes of protein targets.

CNS Stimulants: Modulators of Monoamine Transporters

Many benzylpiperazine derivatives, most notably 1-benzylpiperazine (BZP), exert their effects by interacting with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6] These compounds typically act as reuptake inhibitors or releasing agents, increasing the synaptic concentration of these neurotransmitters.[7][8][9]

-

BZP primarily affects dopamine and norepinephrine neurotransmission, leading to its stimulant properties.[5][6]

-

Aromatic Substitution : The addition of substituents to the benzyl ring can dramatically alter the potency and selectivity of these compounds. For example, adding a trifluoromethyl group to the meta-position of a phenylpiperazine (a related scaffold) shifts the activity towards serotonin agonism, as seen in TFMPP.[6] Similarly, methoxy and halogen substitutions on the benzyl ring of benzylpiperazine derivatives are common modifications explored in clandestine labs to create new psychoactive substances.[7] The causality behind this lies in how these substitutions alter the electronic landscape of the aromatic ring, which in turn affects its interaction with specific residues within the binding sites of the monoamine transporters.

Sigma (σ) Receptor Ligands: A Pharmacophore-Driven Approach

Benzylpiperazine derivatives have emerged as potent and selective ligands for sigma (σ) receptors, which are implicated in pain, neuroprotection, and psychiatric disorders.[10] The design of these ligands is often guided by a pharmacophore model that includes two distal hydrophobic regions and a central, positively ionizable nitrogen.[10]

-

Pharmacophore Mapping : In this model, the 4-methoxybenzyl group can serve as one of the hydrophobic domains (HYD2). The piperazine nitrogen provides the crucial basic center. The other hydrophobic domain (HYD1) and the linker connecting it to the piperazine ring are key areas for modification to enhance affinity and selectivity.[10] For instance, the introduction of a para-substituent on the benzyl ring has been shown to improve affinity and selectivity for the σ₁ receptor.[10]

Caption: Pharmacophore model for σ₁ receptor binding by benzylpiperazine derivatives.

The following table summarizes the binding affinities of selected benzylpiperazine derivatives for sigma receptors, illustrating the impact of structural modifications.

| Compound | R Group (at HYD1/Linker) | σ₁ Ki (nM) | σ₂/σ₁ Selectivity Ratio | Reference |

| 8 | α-lipoic acid moiety | - | 432 | [10] |

| 15 | 3-cyclohexylpropan-1-one | 1.6 | 886 | [10] |

Data synthesized from literature to illustrate SAR principles.[10]

The dramatic increase in both affinity and selectivity for compound 15 compared to the lead compound 8 underscores the importance of optimizing the primary hydrophobic domain and linker region.[10]

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of benzyl methylpiperazine derivatives can be approached through several routes, each with its own advantages and challenges. The primary challenge is often the selective monosubstitution of the piperazine ring.[11][12]

Direct N-Alkylation

The most direct method involves the reaction of piperazine with a benzyl halide, such as benzyl chloride.[11]

Rationale : This is a standard nucleophilic substitution reaction where the nitrogen of piperazine acts as the nucleophile. The primary drawback is the difficulty in preventing dialkylation, which leads to the formation of 1,4-dibenzylpiperazine and results in a mixture that can be challenging to purify.[11] Careful control of stoichiometry (using an excess of piperazine) and reaction conditions can favor the mono-substituted product.

Experimental Protocol: General Synthesis of 1-Benzylpiperazine

-

Reaction Setup : A solution of piperazine (e.g., 4 equivalents) in a suitable solvent like ethanol or isopropanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Benzyl Chloride : Benzyl chloride (1 equivalent) is added dropwise to the heated (refluxing) solution of piperazine over 30-60 minutes.

-

Reaction : The mixture is refluxed for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup : The solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH solution) to deprotonate the piperazine salts and liberate the free amines.

-

Extraction : The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product, a mixture of piperazine, 1-benzylpiperazine, and 1,4-dibenzylpiperazine, is then purified by fractional distillation under reduced pressure or column chromatography.[11]

Synthesis via Protecting Groups

To overcome the issue of selectivity, a multi-step approach using a protecting group is often employed.[12] This is a more controlled and generally preferred method in a laboratory setting for producing clean, monosubstituted products.

Rationale : One nitrogen of the piperazine ring is "protected" with a chemical group (like tert-butyloxycarbonyl, Boc) that renders it unreactive. The remaining unprotected nitrogen can then be selectively reacted with the desired benzyl halide. Finally, the protecting group is removed to yield the monosubstituted piperazine. While this method involves more steps, it avoids the difficult purification associated with direct alkylation.[12]

Caption: Synthetic workflow for 1-benzylpiperazine using a protecting group strategy.

Synthesis of N4-Substituted Derivatives

Once the monosubstituted 1-benzylpiperazine is obtained, the N4-position can be further functionalized. For the synthesis of 1-benzyl-4-methylpiperazine (MBZP), a reductive amination or direct methylation can be performed. Alternatively, more complex moieties can be added, as in the synthesis of σ₁ receptor ligands.

Experimental Protocol: Synthesis of 4-(Arylmethyl)piperazine Derivatives [10]

This protocol describes the acylation of a pre-formed benzylpiperazine derivative, which is a common final step in the synthesis of more complex molecules.

-

Activation of Carboxylic Acid : 1,1'-Carbonyldiimidazole (1.0 equivalent) is added to a stirred solution of the desired carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) at room temperature. The mixture is stirred until gas evolution ceases, indicating the formation of an activated acyl-imidazole intermediate.

-

Amide Coupling : The solution containing the activated acid is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere.

-

Reaction : The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.

-

Workup : The reaction mixture is washed sequentially with 10% aqueous NaCl solution and water.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.[10]

Conclusion and Future Perspectives

The benzyl methylpiperazine scaffold and its derivatives represent a rich and enduring area of drug discovery. The core structure provides an ideal balance of rigidity and flexibility, along with physicochemical properties that are conducive to CNS penetration and target engagement. As this guide has demonstrated, the key structural features—the benzyl ring, the piperazine core, and the N4-substituent—are all critical points of modification that can be systematically altered to achieve desired potency, selectivity, and pharmacokinetic profiles.

The success of this scaffold in targeting a wide array of proteins, from monoamine transporters to sigma receptors and histone deacetylases, highlights its privileged nature.[3][4][6] Future research will undoubtedly continue to exploit the synthetic tractability and favorable SAR of this chemical class. The application of modern drug design principles, such as computational modeling and fragment-based screening, combined with innovative synthetic methodologies, will pave the way for the development of novel benzylpiperazine-based therapeutics with enhanced efficacy and safety profiles for a range of human diseases.

References

-

Abadias, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

-

Gee, P., et al. (2016). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]

-

Chen, J., et al. (2018). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Katz, D. P., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. Available at: [Link]

-

Kira, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

de Freitas, R. F., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

-

Kira, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Available at: [Link]

-

Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Available at: [Link]

-

Csollei, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. etd.auburn.edu [etd.auburn.edu]

- 8. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Benzyl Protecting Group in Modern Piperazine Synthesis

An In-depth Technical Guide:

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have cemented its status as a "privileged scaffold," appearing in a vast array of blockbuster drugs with applications ranging from antipsychotics and antihistamines to anticancer and antiviral agents[1][2]. However, the symmetrical nature and dual reactivity of the piperazine core present a significant challenge for synthetic chemists: how to achieve selective functionalization at one nitrogen atom while the other remains untouched. This guide provides a deep dive into the strategic use of the benzyl (Bn) group, one of the most reliable and versatile tools for navigating this challenge.

The Benzyl Group: A Chemist's Ally in Amine Protection

Protecting groups are transient functionalities that mask a reactive site, allowing for chemical modifications elsewhere in the molecule. For a protecting group to be effective, it must be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove when its job is done[3]. The benzyl group (Bn), often introduced using benzyl chloride or bromide, excels in this role for amines.

Core Strengths of the Benzyl Group:

-

Robust Stability: The benzyl group is exceptionally stable under a wide range of non-reductive conditions, including strongly basic, nucleophilic, and many oxidative and acidic environments[4]. This stability allows for a broad scope of subsequent chemical transformations on the unprotected nitrogen of the piperazine ring.

-

Facile Introduction: It can be readily attached to a piperazine nitrogen via standard nucleophilic substitution (N-alkylation) or reductive amination protocols[4][5].

-

Versatile Removal: A key advantage of the benzyl group is the variety of methods available for its cleavage, providing chemists with the flexibility to choose a deprotection strategy that is compatible with other functional groups in the molecule[3][4].

The primary role of the benzyl group in piperazine synthesis is to act as a "placeholder," effectively reducing the symmetrical piperazine to a mono-reactive secondary amine. This unmasks the potential for controlled, stepwise synthesis of complex, unsymmetrically substituted piperazine derivatives.

Caption: Logical workflow for synthesizing unsymmetrical piperazines using a benzyl protecting group.

Methodologies for Benzyl Group Introduction (N-Benzylation)

The selection of the benzylation method depends on factors such as the scale of the reaction, the availability of starting materials, and the presence of other functional groups.

Direct Alkylation with Benzyl Halides

This is the most common and straightforward method for N-benzylation. It involves the reaction of piperazine with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.

Causality Behind Experimental Choices:

-

The Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction[5].

-

Stoichiometry: Controlling the stoichiometry is key to minimizing the formation of the undesired 1,4-dibenzylpiperazine. Using a slight excess of piperazine relative to the benzyl halide can favor mono-alkylation. A detailed procedure from Organic Syntheses demonstrates a method to control this by using piperazine dihydrochloride to moderate the reactivity[6].

-

Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used as they effectively dissolve the reactants and facilitate the SN2 reaction[5].

Experimental Protocol: Direct N-Benzylation

-

To a stirred solution of piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.)[5].

-

Add benzyl chloride (1.1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 1-benzylpiperazine[6].

Caption: General scheme for direct N-benzylation of piperazine.

Reductive Amination

An alternative route involves the reaction of piperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-benzylpiperazine.

Causality Behind Experimental Choices:

-

Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal. They are selective for the iminium ion and will not reduce the aldehyde starting material.

-

pH Control: The reaction is often carried out under slightly acidic conditions (e.g., with a catalytic amount of acetic acid) to facilitate the formation of the iminium ion[5].

Methodologies for Benzyl Group Removal (Debenzylation)

The ability to cleanly remove the benzyl group is paramount. The choice of debenzylation method is dictated by the functional groups present in the rest of the molecule.

Catalytic Hydrogenation

This is the most common and often cleanest method for debenzylation. The C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation[3][7]. Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is often more effective, especially for sterically hindered or less reactive substrates.

-

Hydrogen Source: This method typically employs hydrogen gas (H₂), often at atmospheric pressure (using a balloon) or higher pressures in a specialized vessel[3][7].

-

Catalyst Poisoning: The product amine can coordinate to the palladium surface, inhibiting its catalytic activity[3]. This can sometimes be mitigated by adding a stoichiometric amount of acid (e.g., HCl or acetic acid), which converts the product amine to its non-coordinating ammonium salt[3][4]. However, this requires a subsequent neutralization step.

Experimental Protocol: Debenzylation via Hydrogenation

-

Dissolve the N-benzylpiperazine derivative (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add 10% Pd/C catalyst (typically 5-10 mol% Pd).

-

Securely attach a balloon filled with hydrogen gas to the reaction flask and apply a vacuum to the flask, then refill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere[3].

-

Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

-

Concentrate the filtrate under reduced pressure to yield the deprotected piperazine[3].

Catalytic Transfer Hydrogenation (CTH)

CTH is an increasingly popular alternative that avoids the use of flammable and potentially hazardous hydrogen gas. Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate on the catalyst surface.

Causality Behind Experimental Choices:

-

Hydrogen Donors: Common donors include ammonium formate, formic acid, cyclohexene, or isopropanol[4][8][9].

-

Advantages: This method is operationally simpler and safer than using H₂ gas, making it highly suitable for standard laboratory settings. It often proceeds under mild conditions and can exhibit excellent selectivity[8].

Other Deprotection Methods

While hydrogenation is most common, certain substrates may require alternative approaches.

-

Oxidative Cleavage: Electron-rich benzyl groups, such as the para-methoxybenzyl (PMB) group, can be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)[3][10]. This provides an orthogonal deprotection strategy to standard hydrogenation.

-

Acidic Cleavage: Strong Lewis or Brønsted acids (e.g., BBr₃, BCl₃, TFA) can also cleave N-benzyl groups, although these harsh conditions are often not compatible with sensitive molecules[3].

Caption: Common methods for the debenzylation of piperazines.

Data Summary: A Comparative Overview

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| N-Benzylation | ||||

| Direct Alkylation | Benzyl chloride/bromide, K₂CO₃/TEA | ACN or DMF, 60-80°C | Scalable, common reagents | Risk of di-alkylation, generates salt waste |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | DCM or DCE, rt | Good for sensitive substrates | More expensive reducing agent |

| Debenzylation | ||||

| Catalytic Hydrogenation | H₂ gas, Pd/C or Pd(OH)₂/C | MeOH or EtOH, rt, 1-4 atm | Clean byproducts (toluene), high yield | Requires H₂ gas, catalyst can be pyrophoric, catalyst poisoning |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH or EtOH, reflux | Operationally simple, avoids H₂ gas | Can require elevated temperatures |

| Oxidative Cleavage | DDQ or CAN | DCM, rt | Orthogonal to hydrogenation | Only for electron-rich Bn (e.g., PMB) |

Orthogonal Strategies: The Power of Benzyl and Boc Synergy

In complex syntheses, it is often necessary to differentiate between the two piperazine nitrogens. This is achieved using an "orthogonal" protecting group strategy, where two different protecting groups are used that can be removed under mutually exclusive conditions[11][12].

A classic and powerful pairing is the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group.

-

The Bn group is stable to acid but removed by hydrogenation.

-

The Boc group is stable to hydrogenation but removed by acid (e.g., trifluoroacetic acid, TFA)[11][13].

This orthogonality allows for the selective deprotection and functionalization of either nitrogen at will, opening the door to highly complex and precisely substituted piperazine targets[14].

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Stereochemical Keystone: A Technical Guide to (S)-2-Methylpiperazine Derivatives in Drug Discovery

Introduction: The Privileged Piperazine and the Imperative of Chirality

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active agents.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, imparts a unique combination of properties. These nitrogen atoms can serve as hydrogen bond acceptors and donors, modulating interactions with biological targets, while also improving critical drug-like properties such as aqueous solubility and oral bioavailability.[1][3] This versatility has led to the incorporation of the piperazine motif in drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[4]

However, the introduction of a substituent onto the piperazine ring, as in 2-methylpiperazine, introduces a chiral center, fundamentally altering the molecule's three-dimensional structure and its potential biological activity. The two resulting enantiomers, (S)-2-methylpiperazine and (R)-2-methylpiperazine, are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit dramatically different efficacy, metabolism, and toxicity profiles. Therefore, controlling the stereochemistry of 2-methylpiperazine derivatives is not merely an academic exercise but a critical necessity in the development of safe and effective medicines. This guide provides an in-depth technical overview of the stereochemical considerations for (S)-2-methylpiperazine derivatives, from stereoselective synthesis and regioselective functionalization to conformational analysis and its impact on drug activity.

Part 1: Securing the Chiral Core - Synthesis of Enantiopure (S)-2-Methylpiperazine

The foundation of any work with chiral piperazine derivatives is the efficient and scalable production of the enantiomerically pure starting material. There are three primary strategies for obtaining (S)-2-methylpiperazine:

Classical Resolution via Diastereomeric Salt Formation

The most established and often most cost-effective method for obtaining enantiopure 2-methylpiperazine on a large scale is through classical resolution.[5] This technique relies on the reaction of racemic 2-methylpiperazine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind the Choice of Resolving Agent: For a basic compound like 2-methylpiperazine, a chiral acid is the logical choice. L-(+)-tartaric acid is a widely used and economical resolving agent for this purpose. The reaction forms two diastereomeric salts: (R)-2-methylpiperazine-L-tartrate and (S)-2-methylpiperazine-L-tartrate. In a suitable solvent system, one of these salts will be significantly less soluble and will preferentially crystallize, allowing for its isolation. The choice of L-(+)-tartaric acid or D-(-)-tartaric acid determines which enantiomer is isolated in the solid phase.

Featured Protocol: Large-Scale Chiral Resolution of 2-Methylpiperazine

This protocol is adapted from established industrial procedures for the resolution of racemic 2-methylpiperazine.[1]

Step 1: Diastereomeric Salt Formation

-

In a suitable reaction vessel, dissolve L-(+)-tartaric acid in an appropriate solvent (e.g., water or a water/ethanol mixture).

-

Add the racemic 2-methylpiperazine to the stirred tartaric acid solution.

-

Heat the mixture (e.g., to 70-80 °C) until all solids are completely dissolved.

-

Allow the solution to cool slowly and undisturbed to ambient temperature. The less soluble diastereomeric salt will begin to crystallize.

-

To maximize the yield, further cool the mixture in an ice bath (0-5 °C) for several hours with gentle stirring.

-